Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
CAS No.:
Cat. No.: VC16247456
Molecular Formula: C8H14N2S2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2S2 |
|---|---|
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
| Standard InChI | InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
| Standard InChI Key | CZRLOLFTNYHNER-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCSC1=NC(=CS1)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, systematically named N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine, belongs to the thiazole family of heterocyclic compounds. Its structure integrates a 4-methylthiazole ring connected to an ethylamine chain through a sulfur atom (Table 1).
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
| Molecular Formula | C₈H₁₄N₂S₂ |
| Molecular Weight | 202.3 g/mol |
| CAS Number | 1250414–02–8 |
| SMILES | CCNCCSC1=NC(=CS1)C |
| InChIKey | CZRLOLFTNYHNER-UHFFFAOYSA-N |
The thiazole ring contributes aromatic stability, while the sulfanyl-ethylamine side chain enhances solubility in polar organic solvents. X-ray crystallography of analogous thiazole derivatives reveals planar ring systems with bond angles of 77.89° between thiazole and adjacent aromatic groups, though structural data for this specific compound remain unreported .
Synthesis and Manufacturing Processes
The synthesis of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves multi-step organic reactions, typically including:
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Nucleophilic substitution to introduce the sulfanyl group.
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Condensation reactions to assemble the thiazole ring.
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Purification via crystallization or column chromatography.
A representative protocol derived from related thiazole syntheses involves:
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Refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with 4-dimethylaminopyridine and triethylamine in chloroform.
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Dropwise addition of acyl chlorides at 273 K to form intermediate amides.
Table 2: Key Synthetic Reagents and Conditions
| Reagent | Role | Concentration |
|---|---|---|
| Triethylamine | Base catalyst | 13 mmol |
| 4-Dimethylaminopyridine | Acylation catalyst | 1 mmol |
| Chloroform | Solvent | 100 mL |
Optimized procedures yield high-purity material (>95%), as confirmed by HPLC and NMR spectroscopy.
Physicochemical Properties
While experimental data for Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine are sparse, its properties can be inferred from structural analogs:
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Solubility: Moderate solubility in chloroform, dimethyl sulfoxide (DMSO), and ethanol due to polarizable sulfur and amine groups.
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Stability: Stable under inert atmospheres at temperatures ≤25°C; susceptible to oxidation at the sulfanyl bridge .
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pKa: The amine group exhibits a pKa ≈ 9.5, enabling protonation under physiological conditions .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-water) | 1.8 ± 0.3 | ChemAxon |
| Hydrogen Bond Donors | 1 (amine) | PubChem |
| Hydrogen Bond Acceptors | 4 (thiazole N, S, amine) | PubChem |
Structural Analysis and Crystallography
Although no crystal structure exists for Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, studies on similar compounds provide insights:
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Thiazole rings in derivatives adopt planar conformations with C–S bond lengths of 1.74–1.78 Å .
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N–H⋯O hydrogen bonds stabilize molecular packing in crystalline phases, forming extended chains .
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Substituents at the 4-position of the thiazole ring (e.g., methyl groups) induce steric effects, altering dihedral angles by up to 15° compared to unsubstituted analogs .
| Application | Hypothesis | Required Studies |
|---|---|---|
| Neurodegenerative drugs | BACE inhibition | Enzymatic assays, IC₅₀ |
| MOF construction | Ligand for Cu²⁺/Zn²⁺ nodes | X-ray diffraction, DFT |
| Supplier | CAS Number | Purity | Price Range (USD/g) |
|---|---|---|---|
| Parchem | 1250414–02–8 | >95% | 250–300 |
| BLD Pharm | 1250414–02–8 | >98% | 280–320 |
| Ambeed | 1250414–02–8 | >90% | 200–250 |
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